molecular formula C16H18N2OS2 B2921799 N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941947-82-6

N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2921799
CAS RN: 941947-82-6
M. Wt: 318.45
InChI Key: XYJNUGYXBDXYGK-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C13H17NOS . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Future Directions

Thiazoles, including “N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide”, have a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.

properties

IUPAC Name

N-cyclopropyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-11-2-4-12(5-3-11)9-20-16-18-14(10-21-16)8-15(19)17-13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJNUGYXBDXYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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